molecular formula C11H9ClFNO2S B12067605 [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate

Cat. No.: B12067605
M. Wt: 273.71 g/mol
InChI Key: OJLLIPDICAQXGQ-NTEUORMPSA-N
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Description

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is a synthetic organic compound that belongs to the class of thiochromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluoro group and a chloroacetate moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate typically involves the condensation of 6-fluoro-2,3-dihydrothiochromen-4-one with an appropriate amine, followed by esterification with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the recycling of catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the chloroacetate moiety facilitates its cellular uptake. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2,3-dihydrothiochromen-4-ylidene derivatives: These compounds share a similar core structure but differ in their substituents.

    Thiochromene derivatives: Compounds with variations in the fluoro or chloro groups.

    Chloroacetate derivatives: Compounds with different aromatic or heterocyclic cores.

Uniqueness

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is unique due to the combination of its fluoro and chloroacetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H9ClFNO2S

Molecular Weight

273.71 g/mol

IUPAC Name

[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate

InChI

InChI=1S/C11H9ClFNO2S/c12-6-11(15)16-14-9-3-4-17-10-2-1-7(13)5-8(9)10/h1-2,5H,3-4,6H2/b14-9+

InChI Key

OJLLIPDICAQXGQ-NTEUORMPSA-N

Isomeric SMILES

C\1CSC2=C(/C1=N/OC(=O)CCl)C=C(C=C2)F

Canonical SMILES

C1CSC2=C(C1=NOC(=O)CCl)C=C(C=C2)F

Origin of Product

United States

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